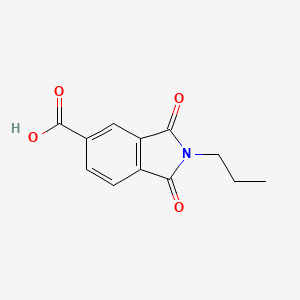

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1,3-Dioxoisoindoline derivatives are synthesized through reactions involving organic CH acids and diiminoisoindoline (DII), resulting in compounds with intense π → π* transitions visible in the UV spectrum. These processes are essential for producing phthalocyanine and related macrocycles, demonstrating the compound's relevance in synthetic organic chemistry (Zatsikha et al., 2019).

Molecular Structure Analysis

The molecular structure of similar derivatives, such as organotin(IV) carboxylates, reveals complex formations like dimeric carboxylate tetraorganodistannoxane and dialkyltin carboxylate monomers. These structures participate in 1D, 2D, and 3D supramolecular organizations, facilitated by CH⋯O and π⋯π interactions, indicating the intricate molecular geometries that compounds like 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid might exhibit (Xiao et al., 2017).

Chemical Reactions and Properties

Compounds structurally related to 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid engage in a variety of chemical reactions. For instance, synthesis involving the condensation of carboxylic acids has led to the creation of complex integrin antagonists, showcasing the chemical versatility and reactivity of these compounds (Yong Deng et al., 2003).

Physical Properties Analysis

The synthesis and characterization of related compounds offer insights into their physical properties, including luminescent properties and potential for pharmaceutical application. The crystal structure analyses further contribute to understanding the solid-state properties of these compounds (Xiao et al., 2017).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity patterns, such as those seen in Knoevenagel condensation processes leading to novel isoquinoline derivatives. Such reactions highlight the compounds' capabilities to participate in complex chemical transformations, indicative of the rich chemical properties of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid and its derivatives (T. R. Kasturi et al., 1975).

Scientific Research Applications

1. Synthesis and Characterization in Organotin Carboxylates

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid has been utilized in the synthesis and characterization of organotin carboxylates. These carboxylates, including novel organotin carboxylates with hexanuclear cage structures, demonstrate complex 3D structures and potential antitumor activities (Xiao et al., 2019).

2. Role in Antitumor Agent Synthesis

This compound plays a significant role in the synthesis of antitumor agents. For instance, its derivative has been used in creating integrin antagonists, indicating its potential in developing new therapeutic agents (Yong Deng, Yi Shen, & Yuguo Zhong, 2003).

3. Inhibition of Heparanase

Derivatives of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid have been identified as potent inhibitors of the enzyme heparanase. This inhibition activity is relevant in anti-angiogenic effects and suggests potential therapeutic applications in cancer treatment (Courtney et al., 2004).

4. Crystal Structure Analysis

The compound has been instrumental in crystallography studies, contributing to the understanding of molecular structures and stability. For instance, its salts with various heterocyclic compounds have been examined to understand conformers and specific deprotonated species (Barooah, Singh, & Baruah, 2008).

5. Herbicidal Activity

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid derivatives have demonstrated herbicidal activities, indicating their potential use in agriculture for weed control. These derivatives exhibit specific symptoms against weeds, such as leaf cupping and necrosis (Huang et al., 2009).

6. Involvement in Aromatization Reactions

The compound has been used in aromatization reactions, exemplifying its utility in organic synthesis. Such reactions are valuable in creating diverse molecular structures with potential applications in various fields (Zubkov et al., 2012).

properties

IUPAC Name |

1,3-dioxo-2-propylisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDWKPASIXUDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)